molecular formula C19H23NO7S2 B11502378 Ethyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11502378
M. Wt: 441.5 g/mol
InChI Key: FWYGNEJRFBVYBM-UHFFFAOYSA-N
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Description

Ethyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C19H23NO7S2 and a molecular weight of 441.518 Da . This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate (K2CO3) and acetone at 65°C for 24 hours . The reaction mixture is then subjected to steam distillation and extracted with ethyl acetate to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-({[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonyl}amino)-4,5-dimethylthiophene-3-carboxylate can be compared with similar compounds such as:

These compounds share similar functional groups but differ in their core structures, leading to variations in their chemical properties and applications. The unique combination of functional groups in this compound makes it distinct and valuable for specific research purposes.

Properties

Molecular Formula

C19H23NO7S2

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 2-[[4-(2-methoxy-2-oxoethoxy)-3-methylphenyl]sulfonylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H23NO7S2/c1-6-26-19(22)17-12(3)13(4)28-18(17)20-29(23,24)14-7-8-15(11(2)9-14)27-10-16(21)25-5/h7-9,20H,6,10H2,1-5H3

InChI Key

FWYGNEJRFBVYBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)OC)C

Origin of Product

United States

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